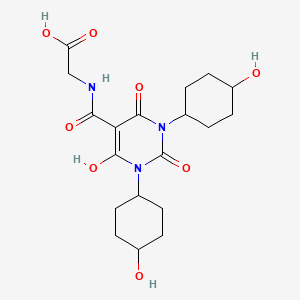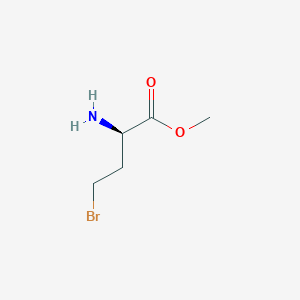
Methyl(R)-2-amino-4-bromobutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl®-2-amino-4-bromobutyrate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a bromine atom attached to a butyrate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-4-bromobutyrate typically involves the bromination of a suitable precursor, followed by esterification and amination reactions. One common synthetic route is as follows:
Bromination: The starting material, such as butyric acid, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) to yield 4-bromobutyric acid.
Esterification: The 4-bromobutyric acid is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form Methyl 4-bromobutyrate.
Amination: Finally, the Methyl 4-bromobutyrate undergoes an amination reaction with ammonia (NH3) or an amine source to introduce the amino group, resulting in Methyl®-2-amino-4-bromobutyrate.
Industrial Production Methods
Industrial production of Methyl®-2-amino-4-bromobutyrate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Methyl®-2-amino-4-bromobutyrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding Methyl®-2-amino-4-butyrate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or thiol (SH-), to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of Methyl®-2-amino-4-butyrate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl®-2-amino-4-bromobutyrate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl®-2-amino-4-bromobutyrate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors.
相似化合物的比较
Methyl®-2-amino-4-bromobutyrate can be compared with other similar compounds, such as:
Methyl®-2-amino-4-chlorobutyrate: Similar structure but with a chlorine atom instead of bromine.
Methyl®-2-amino-4-fluorobutyrate: Similar structure but with a fluorine atom instead of bromine.
Methyl®-2-amino-4-iodobutyrate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl®-2-amino-4-bromobutyrate imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
属性
分子式 |
C5H10BrNO2 |
|---|---|
分子量 |
196.04 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-4-bromobutanoate |
InChI |
InChI=1S/C5H10BrNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3/t4-/m1/s1 |
InChI 键 |
HKPGHQPOZUTBJI-SCSAIBSYSA-N |
手性 SMILES |
COC(=O)[C@@H](CCBr)N |
规范 SMILES |
COC(=O)C(CCBr)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


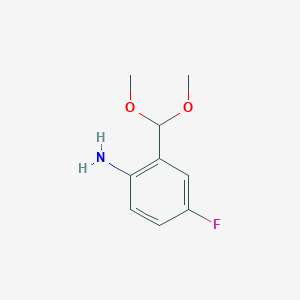
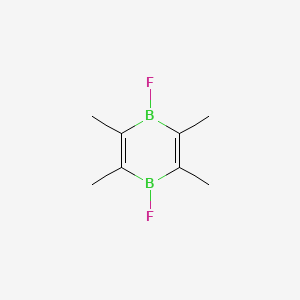
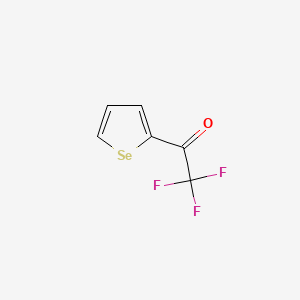
![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)
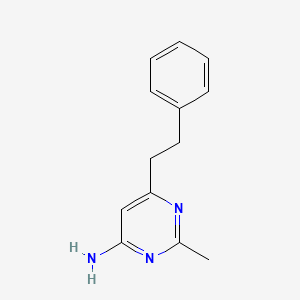

![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
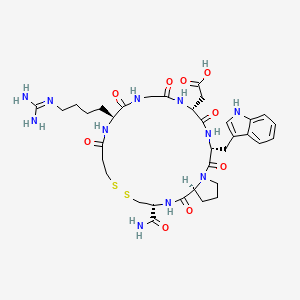
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
